
2'-C-methylcytidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NM107 can be synthesized through a multi-step process starting from cytidineThis is typically achieved through a methylation reaction using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of NM107 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NM107 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: NM107 kann oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können NM107 in seine reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriumazid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von NM107, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
2'-C-methylcytidine (2CMC) is a nucleoside analog that has demonstrated antiviral activity against a range of viruses, including hepatitis E virus (HEV), dengue virus, hepatitis C virus (HCV), and norovirus . It functions as a viral polymerase inhibitor .
Scientific Research Applications
2CMC has been investigated for its potential as an antiviral drug due to its ability to inhibit viral replication in various models .
Hepatitis E Virus (HEV):
- 2CMC inhibits HEV replication in subgenomic replication models and systems using a full-length infectious virus .
- Long-term treatment with 2CMC did not lead to a loss of antiviral potency, suggesting a high barrier to drug resistance development .
- In HEV replication models, 2CMC significantly reduced HEV-driven luciferase activity, with anti-HEV activity comparable to its anti-HCV effect at a concentration of 10 µM . The IC50 value of 2CMC against HEV replication was found to be 1.64 µM .
- CTP, but not GTP, reverses the anti-HEV effect of 2CMC, suggesting that 2CMC, once absorbed by cells, converts to its 5′-triphosphate form (2CMC-CTP), which then competes with the natural substrate CTP .
Dengue Virus (DENV):
- 2CMC exerts potent anti-DENV activity in DENV subgenomic RNA replicon and infectious systems, with an IC50 value of 11.2±0.3μM .
- Both cell-based and cell-free reporter assay systems have revealed the specific anti-DENV RNA polymerase activity of 2CMC .
- In vivo studies using xenograft bioluminescence-based DENV replicon and DENV-infected Institute of Cancer Research (ICR) suckling mice models have evaluated the anti-DENV replication activity of 2CMC .
Norwalk Virus:
- 2CMC reduced Norwalk virus replicon replication in a dose-dependent manner and cleared cells of the replicon .
- In mice infected with murine norovirus (MNV), 2CMC treatment prevented norovirus-induced diarrhea, delayed the appearance of viral RNA, reduced viral RNA titers, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
Hepatitis C Virus (HCV):
- This compound was discovered as a potent and selective inhibitor of RNA viruses, including bovine viral diarrhea virus (a surrogate model for HCV) and flaviviruses like yellow fever virus, West Nile virus, and dengue-2 virus .
- Combinations of 2′-C-MeC derivatives with interferon and/or ribavirin were synergistic in an HCV replicon model .
Yellow Fever Virus (YFV):
Foot-and-Mouth Disease Virus (FMDV):
- This compound (2'-C-MetCyt) has potent and selective in vitro antiviral activity against foot-and-mouth disease virus (FMDV) . The 50% and 90% effective concentrations (EC50 and EC90) for inhibition of the FMDV-induced cytopathic effect (CPE) formation were 6.4+/-3.8 and 10.8+/-5.4 microM, respectively .
Data Tables
Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1 s-1) | Relative substrate specificity |
---|---|---|---|---|
2′-Deoxycytidine | 0.4 ± 0.1 | 0.025 | 6.3 × 10-2 | 1 |
Gemcitabine | 1.4 ± 0.2 | 0.038 | 2.7 × 10-2 | 0.43 |
2′-FdC | 4.7 ± 1.2 | 0.050 | 1.1 × 10-2 | 0.17 |
2′- C-Me-dC | 46.2 ± 10.7 | 0.048 | 1.0 × 10-3 | 0.016 |
Cytidine | 6.6 ± 1.0 | 0.009 | 1.4 × 10-3 | 0.022 |
PSI-6130 | 81.2 ± 8.0 | 0.016 | 1.9 × 10-4 | 0.003 |
2′- C-Me-C | 914 ± 209 | 0.011 | 1.2 × 10-5 | 0.0002 |
Relative substrate specificity in phosphorylation by human dCK
Case Studies
- AG129 Mice Model: In a mouse model using AG129 mice orally infected with murine norovirus (MNV), treatment with 2CMC prevented norovirus-induced diarrhea, delayed the appearance of viral RNA and reduced viral RNA titers in various organs, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
- Hamster Model for YFV Disease: The antiviral activity of 2′-C-MeC was evaluated in Vero African green monkey kidney cells using cytopathic effect (CPE) inhibition assays. Compounds were added prior to the addition of the virus .
- Clinical Trials with Valopicitabine: Valopicitabine, a 3′-O-l-valinyl ester derivative of 2′-C-MeC, was evaluated in HCV-infected patients during clinical trials. However, severe gastrointestinal side effects were observed in a dose-dependent manner, leading to the termination of clinical progression despite efficacy in improving HCV disease parameters .
Wirkmechanismus
NM107 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of HCV. It acts as a chain terminator during viral RNA synthesis, preventing the replication of the virus. The molecular target of NM107 is the NS5B polymerase of HCV, and it interferes with the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AT-527: Ein weiteres Nukleosidanalogon mit antiviraler Aktivität gegen das Rötelnvirus.
R1479: Ein Nukleosidanalogon, das in klinischen Studien für HCV eingesetzt wurde.
Einzigartigkeit
NM107 ist aufgrund seiner breiten antiviralen Aktivität und seiner spezifischen Hemmung der HCV NS5B-Polymerase einzigartig. Im Gegensatz zu einigen anderen Nukleosidanaloga hat NM107 eine potente Aktivität in verschiedenen Zelltypen gezeigt und einen hohen Selektivitätsindex .
Biologische Aktivität
2'-C-methylcytidine (2CMC) is a nucleoside analog recognized for its antiviral properties, particularly against various RNA viruses. Its mechanism of action primarily involves inhibition of viral RNA-dependent RNA polymerases, making it a valuable candidate for therapeutic applications in viral infections such as hepatitis C virus (HCV), hepatitis E virus (HEV), and noroviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of 2CMC.
2CMC acts as a competitive inhibitor of viral polymerases. Upon cellular uptake, it is phosphorylated to its active triphosphate form (2CMC-CTP), which competes with the natural substrate cytidine triphosphate (CTP) for incorporation into viral RNA. This inhibition disrupts viral replication processes, leading to reduced viral loads in infected cells.
Antiviral Spectrum
2CMC has demonstrated efficacy against a range of viruses:
Hepatitis C Virus
In studies focusing on HCV, 2CMC was shown to significantly reduce viral replication in cell culture models. The compound's IC50 values ranged from 0.1 to 1.64 µM, indicating potent antiviral activity without significant cytotoxicity (CC50 = 111.2 µM) . Long-term exposure did not lead to drug resistance, suggesting a robust antiviral potential.
Hepatitis E Virus
Research demonstrated that 2CMC effectively inhibited HEV replication in both subgenomic and full-length infectious models, with an IC50 value of 1.64 µM . Notably, the compound maintained its antiviral efficacy even after prolonged exposure, highlighting its potential as a therapeutic option against HEV.
Norovirus
A study on norovirus indicated that 2CMC could prevent virus-induced diarrhea and mortality in mouse models . The compound significantly reduced viral loads in various tissues and provided protective immunity upon rechallenge, establishing its role as a promising antiviral agent against norovirus infections.
Dengue Virus
In the context of dengue virus infections, 2CMC displayed potent anti-DENV activity with an IC50 value of 11.2 µM in both cell-based and cell-free systems . These findings support the development of direct-acting antivirals targeting DENV.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
Record name | 2'-C-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylcytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20724-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-C-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.